molecular formula C12H20N4O B2523913 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine CAS No. 1462237-05-3

5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B2523913
CAS No.: 1462237-05-3
M. Wt: 236.319
InChI Key: JNZNIHPWERDMFU-UHFFFAOYSA-N
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Description

5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with an azepane-1-carbonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of azepane-1-carbonyl chloride with 1-ethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-amino-2-ethylpyrazol-3-yl)-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-16-11(10(13)9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZNIHPWERDMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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